molecular formula C21H15BrN4O3 B2421032 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1326890-70-3

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2421032
CAS No.: 1326890-70-3
M. Wt: 451.28
InChI Key: YSMMPSRUQXWPCY-UHFFFAOYSA-N
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Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H15BrN4O3 and its molecular weight is 451.28. The purity is usually 95%.
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Scientific Research Applications

1. Therapeutic Potential in Medicinal Chemistry

Research highlights the significance of the 1,3,4-oxadiazole moiety, a structural feature present in the compound . The 1,3,4-oxadiazole ring, due to its peculiar structure with pyridine type of nitrogen atom, exhibits effective binding with various enzymes and receptors in biological systems through numerous weak interactions. This leads to an array of bioactivities. Derivatives of 1,3,4-oxadiazole have demonstrated potential across a broad spectrum of medicinal chemistry, including applications as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural component of 1,3,4-oxadiazole in the compound may indicate similar therapeutic applications or contribute to drug development in these areas (Verma et al., 2019).

2. Anti-Tubercular Activity

The structural modifications related to the 1,3,4-oxadiazole core, as found in the compound, have been linked to significant anti-tubercular activities. Studies have evaluated various derivatives, highlighting their potential in providing substantial activity against resistant strains of mycobacteria. This might position the compound as a potential lead in the development of new anti-TB agents (Asif, 2014).

3. Biological Activities of Oxadiazole Derivatives

The 1,3,4-oxadiazole derivatives, as part of the compound's structure, are known for a wide range of biological activities. They show promise as antimicrobial, anticancer, anti-inflammatory agents, among others. The compound's structural relation to this moiety suggests it may share or contribute to these biological activities, supporting the development of more active and less toxic agents in these fields (Jalhan et al., 2017).

4. Role in Pharmacokinetics and Drug Metabolism

The oxadiazole scaffold, as part of the compound's structure, plays a crucial role in the pharmacokinetics and metabolism of drugs. It has been shown to interact with various Cytochrome P450 (CYP) isoforms, crucial enzymes involved in drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions and ensuring the safety and efficacy of pharmacotherapies. The presence of the oxadiazole moiety in the compound may implicate it in such metabolic pathways and interactions (Khojasteh et al., 2011).

5. Potential in Antidiabetic Treatment

Oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have shown significant potential as antidiabetic agents. These compounds have been reported to exhibit various pharmacological activities, with promising implications in treating diabetes. The structural presence of oxadiazole in the compound suggests potential utility in antidiabetic drug development, positioning it as a candidate for further exploration in this therapeutic area (Mohammad et al., 2022).

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O3/c22-16-6-4-5-14(11-16)20-24-21(29-25-20)15-9-10-19(28)26(12-15)13-18(27)23-17-7-2-1-3-8-17/h1-12H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMMPSRUQXWPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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